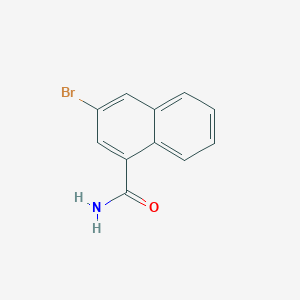

3-Bromonaphthalene-1-carboxamide

Descripción general

Descripción

3-Bromonaphthalene-1-carboxamide is an organic compound with the molecular formula C11H8BrNO It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a carboxamide group is attached at the first position

Mecanismo De Acción

Target of Action

It is known that carboxamide moieties in similar compounds can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity .

Mode of Action

The carboxamide group in similar compounds is known to interact with its targets through hydrogen bonding, which can lead to inhibition of the target’s activity .

Biochemical Pathways

It is known that compounds with a carboxamide moiety can affect multiple biochemical pathways due to their ability to form hydrogen bonds with various enzymes and proteins .

Pharmacokinetics

The compound’s molecular weight (25009) suggests that it may have suitable pharmacokinetic properties for drug development .

Result of Action

The inhibition of target enzymes and proteins by the compound’s carboxamide group could potentially lead to a variety of cellular effects .

Análisis Bioquímico

Biochemical Properties

It is known that carboxamide moieties in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, potentially inhibiting their activity

Cellular Effects

Compounds with similar structures have been shown to have various biological activities, such as antiviral, anti-inflammatory, and anticancer properties

Molecular Mechanism

It is possible that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, similar to other compounds with carboxamide moieties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromonaphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of the carboxamide group. One common method is the photobromination of naphthalene using molecular bromine in the presence of a catalyst such as carbon tetrachloride (CCl4) under UV light. This reaction yields 3-bromonaphthalene, which can then be converted to this compound through a reaction with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amide formation steps, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromonaphthalene-1-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

- Substituted naphthalene derivatives.

- Oxidized or reduced forms of the original compound.

- Coupled products with extended aromatic systems.

Aplicaciones Científicas De Investigación

3-Bromonaphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Comparación Con Compuestos Similares

3-Chloronaphthalene-1-carboxamide: Similar structure but with a chlorine atom instead of bromine.

1-Naphthamide: Lacks the bromine substitution.

3-Bromo-2-naphthamide: Bromine substituted at a different position.

Uniqueness: 3-Bromonaphthalene-1-carboxamide is unique due to the specific positioning of the bromine atom and carboxamide group, which confer distinct chemical reactivity and interaction profiles. This makes it particularly valuable in synthetic chemistry and material science applications .

Actividad Biológica

3-Bromonaphthalene-1-carboxamide is an organic compound that has attracted attention in various fields, particularly medicinal chemistry, due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a naphthalene core with a bromine atom and a carboxamide group. Its molecular formula is with a molecular weight of approximately 240.09 g/mol. The presence of the bromine atom enhances its chemical reactivity, allowing for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by targeting cancer cell proliferation pathways.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Research Findings

Several studies have explored the biological activity of this compound. Below are summarized findings from key research articles:

Case Study 1: Anticancer Properties

In a study published in MedChemComm, researchers synthesized various bromonaphthalene derivatives, including this compound. The results indicated that these compounds inhibited the proliferation of specific cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound. The study demonstrated a reduction in inflammatory markers in vitro, indicating its potential therapeutic use in inflammatory diseases.

Propiedades

IUPAC Name |

3-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIVWSELYMGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.